

An In-depth Technical Guide to the Chemical Structure and Activity of WB403

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WB403

Cat. No.: B13434502

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Abstract

WB403 is a novel small molecule activator of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **WB403**. Detailed experimental protocols for key assays and a summary of its quantitative effects on TGR5 activation and subsequent glucagon-like peptide-1 (GLP-1) secretion are presented. Furthermore, the signaling pathway of TGR5 activation by **WB403** is illustrated. This guide is intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and medicinal chemistry.

Chemical Structure and Properties of WB403

WB403 is a synthetic small molecule with a molecular formula of C₁₉H₁₉BrN₂OS and a molecular weight of 403.34 g/mol ^[1] Its chemical identity has been confirmed through various analytical methods.

Table 1: Chemical Identifiers and Properties of **WB403**

Identifier	Value
IUPAC Name	4-(5-((4-bromobenzyloxy)-methyl)-4-methylthiazol-2-yl)-2-ethylpyridine[2]
CAS Number	1594041-84-5[1]
SMILES	<chem>CCC1=NC=CC(C2=NC(C)=C(S2)COCC3=CC=C(C=C3)Br)=C1</chem>
Molecular Formula	C19H19BrN2OS[1]
Molecular Weight	403.34[1]

Biological Activity and Quantitative Data

WB403 has been identified as a potent activator of TGR5, a receptor known to play a crucial role in regulating glucose homeostasis and energy expenditure. Activation of TGR5 by **WB403** leads to the secretion of GLP-1, an incretin hormone with significant anti-diabetic effects.

Table 2: In Vitro Activity of **WB403**

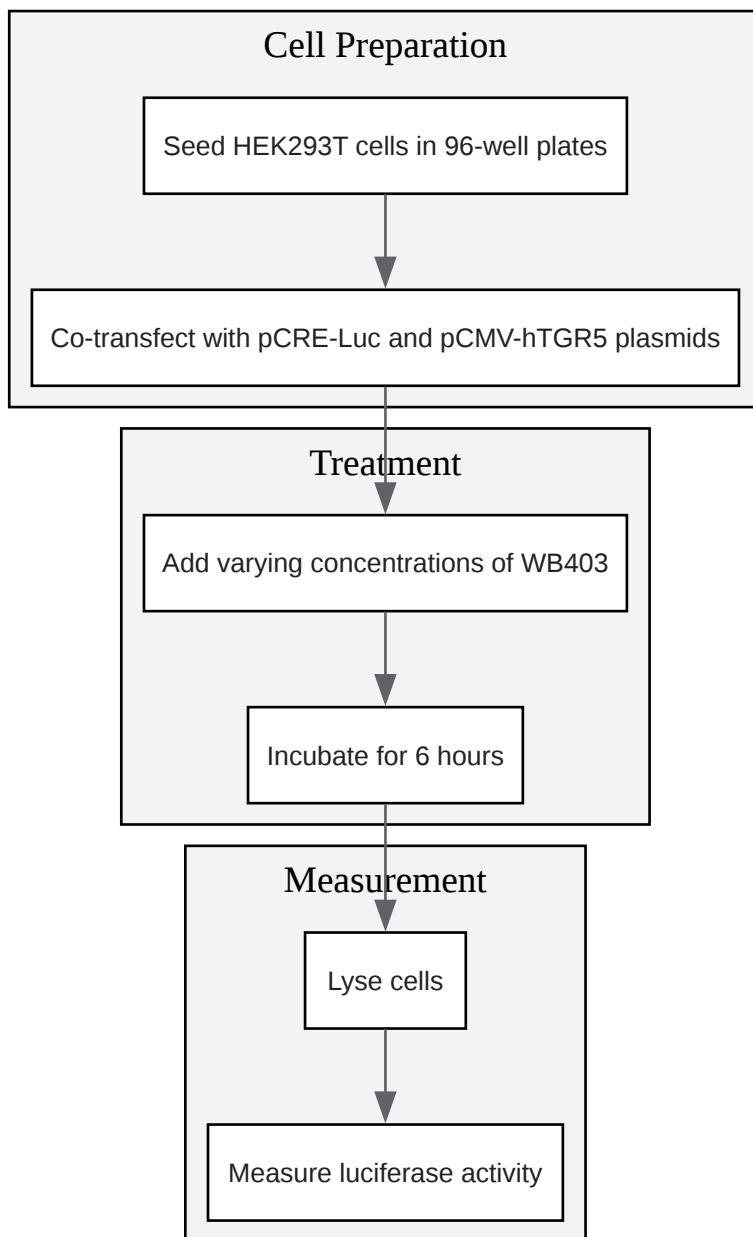
Assay	Cell Line	Endpoint	Value	Reference
TGR5 Activation	HEK293T	EC50	5.5 µmol/L	--INVALID-LINK--
GLP-1 Secretion	NCI-H716	Fold Increase	Concentration-dependent	--INVALID-LINK--
cAMP Accumulation	HEK293T-hTGR5	Fold Increase	Concentration-dependent	--INVALID-LINK--

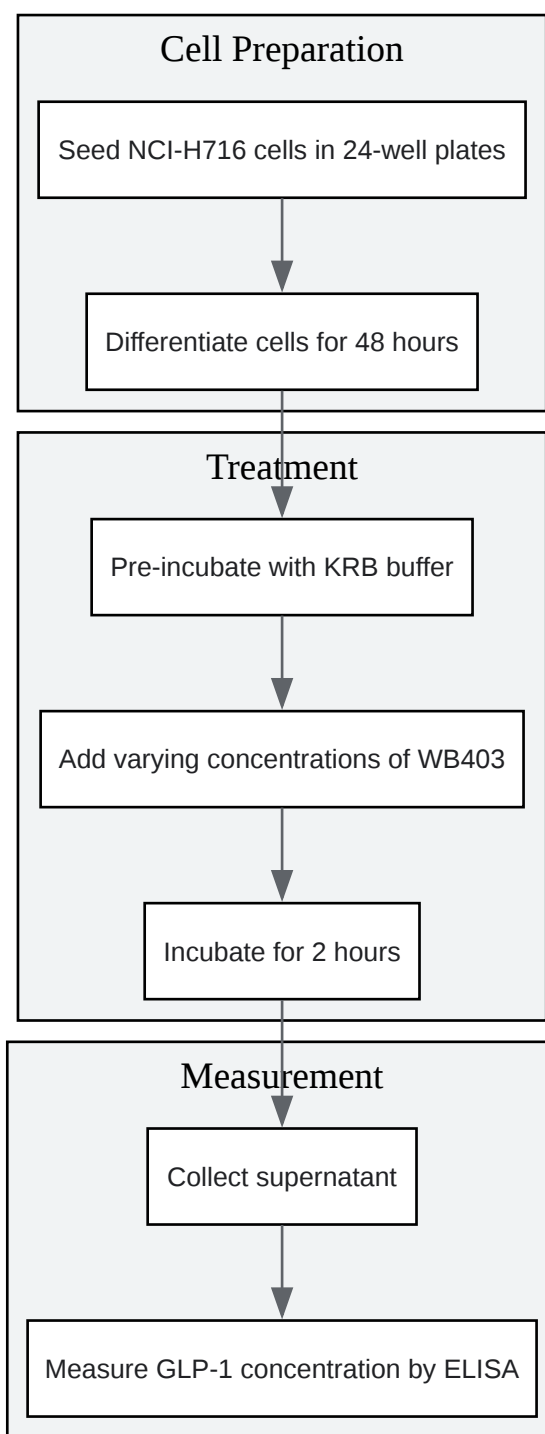
Table 3: In Vivo Effects of **WB403** in a db/db Mouse Model of Type 2 Diabetes

Parameter	Treatment Group	Result	Reference
Fasting Blood Glucose	WB403 (100 mg/kg)	Significant decrease	--INVALID-LINK--
Oral Glucose Tolerance	WB403 (100 mg/kg)	Improved	--INVALID-LINK--
Plasma GLP-1 Levels	WB403 (100 mg/kg)	Increased	--INVALID-LINK--

Signaling Pathway of TGR5 Activation by WB403

The activation of TGR5 by **WB403** initiates a downstream signaling cascade that ultimately leads to the secretion of GLP-1 from enteroendocrine L-cells. This pathway is primarily mediated by the G α s subunit of the G protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn promotes the transcription of the proglucagon gene and the subsequent processing and secretion of GLP-1.





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References

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- 2. A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β -Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Activity of WB403]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13434502#investigating-the-chemical-structure-of-wb403]

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com